molecular formula C7H13NO B2403680 2,2-Dimethyl-5-hydroxypentanenitrile CAS No. 1468587-64-5

2,2-Dimethyl-5-hydroxypentanenitrile

Cat. No.: B2403680
CAS No.: 1468587-64-5
M. Wt: 127.187
InChI Key: JFMCFDHFFLIOIF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-hydroxypentanenitrile, also known as DMHPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. DMHPN is a chiral compound with two enantiomers, which makes it an interesting subject for research.

Scientific Research Applications

Synthesis and Chemical Studies

  • Synthesis of 1,5-dimethylalkanes : 2,2-Dimethyl-5-hydroxypentanenitrile is used in the synthesis of 1,5-dimethylalkanes, which are components of insect hydrocarbons. This synthesis employs 5-hydroxy-2-pentanone as a starting material, and despite moderate yields, the process is reproducible and employs inexpensive chemicals, making these compounds available for study (Sonnet, 1976).

Catalysis and Chemical Reactions

  • Preparation of Optically Pure Compounds : This chemical serves as a precursor in the preparation of optically pure compounds like 2,6-dimethyl-3,5-heptanediol, a new chiral auxiliary. It involves an enantiodifferentiating hydrogenation process (Sugimura et al., 1990).
  • Production of Dihydropyranones and Functionalized Naphthalenes : 5-Hydroxypent-2-enenitriles, derived from this compound, are precursors for several compounds with synthetic and biological interests, such as dihydropyranones and functionalized naphthalenes. These compounds are obtained through reactions like intramolecular Pinner reaction, β-elimination, or intramolecular Friedel–Crafts reaction (Zhang et al., 2013).

Combustion Chemistry

  • Combustion Chemistry Study : this compound is relevant in the study of combustion chemistry, especially for understanding the behavior of larger iso-paraffinic molecular structures in alternative fuels. This includes exploring their oxidation under various conditions to better understand real fuel characteristics (Sarathy et al., 2014).

High-Temperature Reactions

  • High-Temperature Dissociation Studies : Investigations into the high-temperature dissociation of derivatives like neopentanol, related to this compound, provide insights into the pyrolysis mechanisms at high temperatures and pressures. This research aids in understanding the behavior of similar compounds under extreme conditions (Banyon & Tranter, 2023).

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-hydroxypentanenitrile is not explicitly mentioned in the available resources .

Properties

IUPAC Name

5-hydroxy-2,2-dimethylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-7(2,6-8)4-3-5-9/h9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMCFDHFFLIOIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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